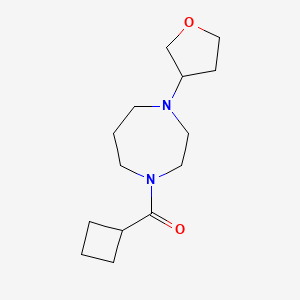

1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

cyclobutyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-14(12-3-1-4-12)16-7-2-6-15(8-9-16)13-5-10-18-11-13/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAIFEGWNZZYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclobutyl and tetrahydrofuran rings, followed by the construction of the diazepane ring. Common synthetic routes may involve:

Cyclobutyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

Tetrahydrofuran Ring Formation: This often involves the cyclization of 1,4-diols or other suitable precursors under acidic or basic conditions.

Diazepane Ring Construction: This step may involve the reaction of amines with appropriate electrophiles to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

The unique structural features of 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane suggest its potential as a pharmaceutical agent. The compound's diazepane ring may confer psychoactive properties, making it a candidate for further investigation in drug development aimed at treating neurological disorders. Research into similar diazepane derivatives has shown promise in the modulation of neurotransmitter systems.

Case Study: Diazepane Derivatives

A study on diazepane derivatives demonstrated their efficacy in modulating GABA receptors, which are crucial for anxiety and sleep regulation. Compounds with similar structural motifs to this compound have been shown to enhance GABAergic activity, indicating potential therapeutic effects .

Materials Science

Development of New Materials

The compound's structural properties may allow it to be utilized in the creation of new materials with specific mechanical or chemical properties. The presence of the cyclobutyl group could enhance the rigidity and thermal stability of polymer matrices, making it suitable for applications in high-performance materials.

Data Table: Comparison of Mechanical Properties

| Compound | Young's Modulus (GPa) | Tensile Strength (MPa) |

|---|---|---|

| This compound | TBD | TBD |

| Similar Cyclobutyl Compounds | TBD | TBD |

Note: TBD indicates values that require further experimental determination.

Chemical Biology

Molecular Probes

In chemical biology, this compound can serve as a molecular probe to study biological processes at the molecular level. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular mechanisms and drug interactions.

Case Study: Use as a Biological Probe

In recent research, compounds structurally related to this compound were employed as probes to elucidate the mechanisms of enzyme inhibition in metabolic pathways. These studies highlighted the compound's ability to selectively bind to target enzymes, providing insights into its potential therapeutic applications .

Synthesis and Industrial Production

The synthesis of this compound typically involves several steps:

- Cyclobutyl Ring Formation: Achieved through cyclization reactions with suitable precursors.

- Tetrahydrofuran Ring Formation: Often involves cyclization of 1,4-diols under acidic or basic conditions.

- Diazepane Ring Construction: Involves reactions between amines and electrophiles.

Industrial production methods would focus on optimizing these synthetic routes for high yield and purity through controlled reaction conditions and purification techniques such as chromatography.

Mechanism of Action

The mechanism by which 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity and leading to biological effects.

Pathway Modulation: It may modulate specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles

*Estimated based on structural analogs.

Key Comparative Insights

Receptor Binding and Selectivity

- Nicotinic Acetylcholine Receptors (nAChRs): Pyridin-3-yl-substituted 1,4-diazepanes (e.g., NS3531) exhibit agonist activity by aligning with the classical nAChR pharmacophore. The pyridine ring faces the complementary subunit, while the diazepane core interacts with the principal subunit . In contrast, the cyclobutanecarbonyl group in the target compound may sterically hinder nAChR binding but enhance selectivity for other targets.

- Dopamine D3 Receptors: Dichlorophenyl and trifluoromethylphenyl derivatives (e.g., compounds from ) show high D3 affinity due to hydrophobic and electron-withdrawing substituents. The oxolan-3-yl group in the target compound could mimic aryl hydrophobicity while improving solubility.

- Cannabinoid CB2 Receptors: 1,4-Diazepanes with optimized acyl groups (e.g., CB2 agonists from ) demonstrate that rigid substituents like cyclobutanecarbonyl may enhance metabolic stability without compromising potency.

Metabolic Stability

- Unsubstituted 1,4-diazepanes (e.g., NS3531) exhibit low metabolic stability due to oxidation at the diazepane nitrogen or flexible chains .

- Halogenated (e.g., dichlorophenyl ) or trifluoromethyl groups reduce oxidative metabolism. The cyclobutanecarbonyl group in the target compound likely resists CYP450-mediated degradation, analogous to CB2 agonists with sterically hindered substituents .

Biological Activity

1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is a compound that belongs to the class of diazepanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₈N₂O. Its structure features a diazepane ring substituted with a cyclobutanecarbonyl group and an oxolane (tetrahydrofuran) moiety. This unique configuration contributes to its biological activity.

Pharmacological Properties

This compound exhibits various pharmacological activities:

- GABA Receptor Modulation : The compound has been studied for its interaction with GABA_A receptors, particularly the α5 subtype, which is implicated in cognitive functions and anxiety modulation. Compounds that selectively target this receptor subtype may provide therapeutic benefits for anxiety disorders without the sedative effects associated with non-selective GABA_A agonists .

- Anticonvulsant Activity : Similar diazepane derivatives have shown potential as anticonvulsants. The mechanism often involves enhancing GABAergic transmission, which may provide a pathway for this compound to exhibit similar effects .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:

- GABAergic System : By binding to GABA_A receptors, it may enhance inhibitory neurotransmission, leading to anxiolytic and anticonvulsant effects.

- Potential Neuroprotective Effects : Some studies suggest that compounds affecting GABAergic transmission can also exert neuroprotective effects against excitotoxicity, making them candidates for neurodegenerative disease therapies .

Study on GABA_A Receptor Interaction

A study published in the Journal of Medicinal Chemistry investigated various bicyclic derivatives similar to this compound. It was found that specific modifications to the diazepane structure could enhance selectivity for the α5 subtype of GABA_A receptors. The results indicated that these modifications could lead to improved therapeutic profiles with reduced side effects .

Anticonvulsant Efficacy

In a preclinical trial assessing anticonvulsant properties, a related compound demonstrated significant efficacy in reducing seizure frequency in animal models. This suggests that this compound may share similar anticonvulsant potential due to its structural similarities .

Data Table: Biological Activities of Related Compounds

| Compound Name | GABA_A Selectivity | Anticonvulsant Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Bicyclic Diazepane Derivative A | High | Yes | Yes |

| Bicyclic Diazepane Derivative B | Low | No | No |

Q & A

What are the recommended synthetic pathways for 1-cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane, and how can reaction conditions be optimized?

Basic Question : Focuses on foundational synthesis protocols.

Methodological Answer :

Synthesis of diazepane derivatives typically involves multi-step reactions, such as reductive amination or cyclization strategies. For example:

- General Procedure A (from ): Use aldehyde precursors (e.g., substituted benzaldehydes) with amine intermediates under reductive conditions. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is recommended for purification .

- Optimization : Employ factorial design ( ) to test variables like solvent polarity, temperature, and catalyst loading. Computational tools (e.g., quantum chemical calculations in ) can predict optimal reaction pathways.

Advanced Consideration : Multi-component reactions ( ) may reduce side products. Integrate real-time reaction monitoring (e.g., NMR or LC-MS) to adjust conditions dynamically .

How can structural and functional group characterization be performed for this compound?

Basic Question : Standard analytical techniques.

Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm cyclobutane and oxolane moieties. Rotameric mixtures (as in ) require low-temperature NMR for resolution .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- X-ray Crystallography : Resolve stereochemistry if crystallization is feasible (see for similar compounds) .

Advanced Consideration : For unstable intermediates, employ in situ FTIR or Raman spectroscopy to track transient functional groups .

What computational methods are suitable for predicting the reactivity and stability of this compound?

Advanced Question : Requires integration of computational and experimental data.

Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model cyclization energetics and transition states ( ) .

- Molecular Dynamics (MD) : Simulate solvent effects on stability ( ).

- Machine Learning : Train models on diazepane derivatives ( ) to predict degradation pathways or byproducts .

Data Contradiction Note : Discrepancies between computational predictions and experimental yields (e.g., rotamer ratios in ) necessitate iterative refinement of force fields or basis sets .

How can researchers address challenges in purification and separation of diastereomers or rotamers?

Advanced Question : Focuses on separation science.

Methodological Answer :

- Chromatography : Optimize mobile phases (e.g., EtOAc with Et₃N additives) to resolve diastereomers ( ) .

- Membrane Technologies ( ): Explore chiral stationary phases or simulated moving bed (SMB) chromatography for scalable separation .

- Crystallization Screening : Use high-throughput platforms to identify conditions for enantiopure crystals .

What are the best practices for ensuring compound stability during storage and experimental use?

Basic Question : Fundamental laboratory protocols.

Methodological Answer :

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the cyclobutanecarbonyl group ( ) .

- Stability Assays : Conduct accelerated degradation studies (e.g., heat/humidity stress) with HPLC monitoring ( ) .

- Safety Compliance : Adhere to institutional chemical hygiene plans (), including 100% safety exam compliance for lab personnel .

How can researchers design experiments to resolve contradictory data in reaction yields or spectroscopic results?

Advanced Question : Requires analytical troubleshooting.

Methodological Answer :

- Controlled Replication : Repeat reactions with strict variable isolation (e.g., solvent batch, humidity control) .

- Cross-Validation : Compare NMR data with synthetic intermediates ( ) to identify contamination or rotameric effects .

- Error Analysis : Apply regression models () to quantify uncertainty in yield calculations .

What comparative studies are relevant for understanding this compound’s biological or chemical properties?

Advanced Question : Structural-activity relationships (SAR).

Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified cyclobutane/oxolane groups (e.g., ’s approach for oxazepane analogs) .

- Biological Assays : Use in vitro models to compare bioactivity against parent diazepanes ( ) .

How can AI-driven platforms enhance research efficiency for this compound?

Advanced Question : Cutting-edge methodology.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.